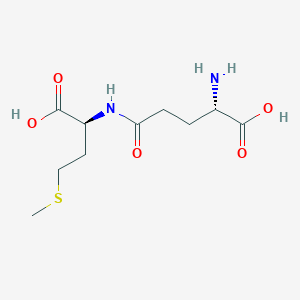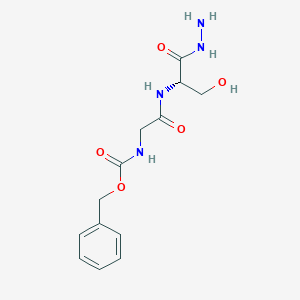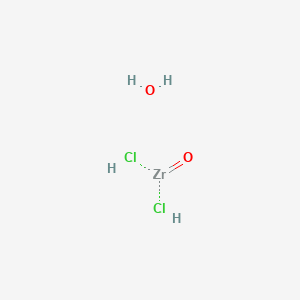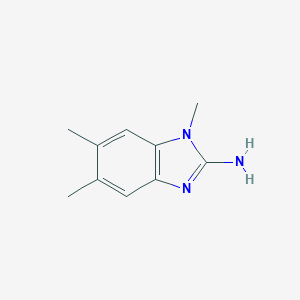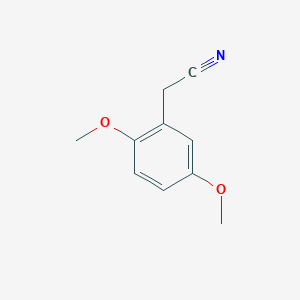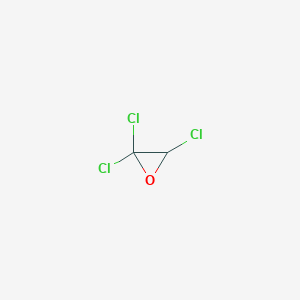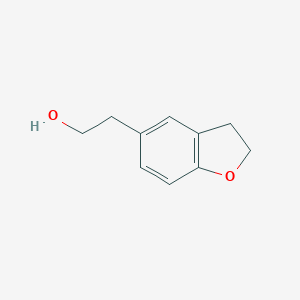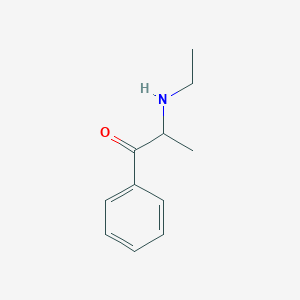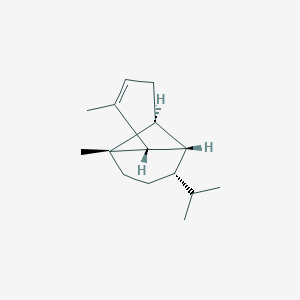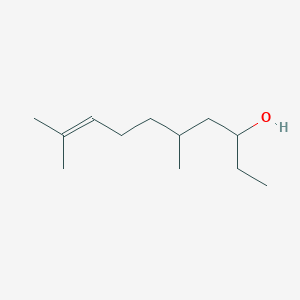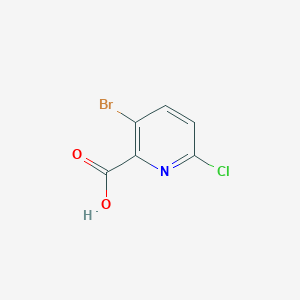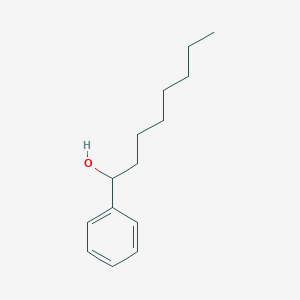
1-Phenyloctan-1-ol
Overview
Description
1-Phenyloctan-1-ol is an organic compound with the molecular formula C14H22O. It is a type of alcohol where the hydroxyl group (-OH) is attached to the first carbon of an octane chain, which is also bonded to a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1-Phenyloctan-1-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with octanal to produce this compound. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial production methods may involve the catalytic hydrogenation of 1-Phenyloctan-1-one, where the ketone group is reduced to an alcohol group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
1-Phenyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-Phenyloctan-1-one using oxidizing agents like chromium trioxide (CrO3) in acidic conditions.
Reduction: The compound can be reduced to 1-Phenyloctane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-Phenyloctyl chloride.
The major products formed from these reactions include 1-Phenyloctan-1-one, 1-Phenyloctane, and 1-Phenyloctyl chloride, respectively.
Scientific Research Applications
1-Phenyloctan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the study of biological membranes and their interactions with various molecules. It serves as a model compound for understanding the behavior of alcohols in biological systems.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals. Its derivatives may possess biological activity that could be harnessed for therapeutic purposes.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the manufacture of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Phenyloctan-1-ol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
In chemical reactions, the hydroxyl group of this compound can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the reactivity and outcome of the reactions.
Comparison with Similar Compounds
1-Phenyloctan-1-ol can be compared with other similar compounds such as:
1-Phenylhexan-1-ol: This compound has a shorter alkyl chain, which affects its physical properties and reactivity.
1-Phenyldecan-1-ol: With a longer alkyl chain, this compound has different solubility and boiling point characteristics.
Benzyl alcohol: Although structurally different, benzyl alcohol shares some similar chemical properties, such as the presence of a hydroxyl group attached to an aromatic ring.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-phenyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11,14-15H,2-5,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCPXKENXMEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383166 | |
| Record name | 1-phenyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19396-73-7 | |
| Record name | 1-phenyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



